molecular formula C28H26O8 B1600500 Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside CAS No. 56253-32-8

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside

Cat. No.: B1600500
CAS No.: 56253-32-8
M. Wt: 490.5 g/mol
InChI Key: CGMUHSNJRXPSSA-IAXIUWOKSA-N
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Description

Benzylidene Acetal (C4–O4–C6–O6):

  • O4–C4–C5–C6 : ~60° (envelope conformation) .
  • C4–O4–C6–C5 : ~−55° (locked in a six-membered dioxane ring) .

Benzoyl Esters:

Ester Position Torsional Angle (C–O–C=O) Conformation Source
C2 178° Antiperiplanar
C3 −174° Synperiplanar

Key observations :

  • The C2 benzoyl group avoids steric clashes with the benzylidene phenyl ring by adopting an antiperiplanar conformation.
  • The C3 benzoyl group rotates freely but prefers synperiplanar alignment due to electronic delocalization .

Properties

IUPAC Name

[(4aR,6R,7R,8S,8aR)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22-,23+,24-,27?,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMUHSNJRXPSSA-IAXIUWOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474244
Record name Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56253-32-8
Record name Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside typically involves the protection of hydroxyl groups in glucopyranoside. The process begins with the selective benzylidene protection of the 4,6-hydroxyl groups, followed by benzoylation of the 2,3-hydroxyl groups. Common reagents used in these steps include benzaldehyde, benzoyl chloride, and acid catalysts .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same laboratory procedures but scaled up. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Deprotection of the 4,6-O-Benzylidene Group

The benzylidene acetal serves as a temporary protecting group for the 4- and 6-hydroxyl positions. Its removal is critical for subsequent functionalization:

  • Acid-Catalyzed Hydrolysis : Treatment with 80% acetic acid at 100°C selectively cleaves the benzylidene group, yielding methyl 2,3-di-O-benzoyl-β-D-glucopyranoside with free 4- and 6-hydroxyl groups .

  • Transacetalation : Using para-toluenesulfonic acid (PTSA) in methanol under reflux liberates the diol via formation of benzaldehyde dimethyl acetal .

Table 1: Comparison of Deprotection Methods

MethodConditionsYield (%)Product
Acid Hydrolysis80% AcOH, 100°C, 3h92Free 4,6-diol
TransacetalationPTSA, MeOH, 6h98Free 4,6-diol

Regioselective Benzoylation

After benzylidene removal, the primary 6-hydroxyl group exhibits higher reactivity than the secondary 4-hydroxyl:

  • Benzoylation at C-6 : Reaction with benzoyl chloride in pyridine at 0°C selectively functionalizes the 6-position, yielding methyl 2,3,6-tri-O-benzoyl-β-D-glucopyranoside .

Table 2: Benzoylation Outcomes

SubstrateReagentsProductYield (%)
Free 4,6-diol BzCl, Pyridine, 0°C2,3,6-Tri-O-benzoyl derivative85

Glycosylation Reactions

The anomeric methoxy group can be activated for glycosidic bond formation:

  • Chlorination : Treatment with titanium tetrachloride (TiCl₄) in chloroform converts the anomeric methoxy group to a chloro derivative, enabling nucleophilic substitution .

  • Silver Carbonate-Mediated Glycosidation : Reaction with alcohols in the presence of Ag₂CO₃ produces β-linked glycosides with retained stereochemistry .

Table 3: Glycosylation Examples

SubstrateReagentsProductYield (%)
Chloro derivative Ag₂CO₃, MeOH, 12hMethyl 2,4,6-tri-O-benzoyl-β-D-glucopyranoside78

Oxidative Removal of Protective Groups

The (benzylthio)carbonyl group (if introduced) is oxidatively cleaved under mild conditions:

  • Oxidative Desulfurization : Using iodine in aqueous THF removes the (benzylthio)carbonyl group without affecting benzoyl esters, regenerating hydroxyl groups .

Conformational and Stereochemical Effects

  • Benzylidene Rigidity : The 4,6-O-benzylidene group locks the gluc

Scientific Research Applications

Glycobiology

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside is primarily used as a biochemical reagent in glycobiology. Its structure allows it to serve as a glycosyl donor in glycosylation reactions. This is crucial for synthesizing glycosides and glycoproteins, which are important for studying carbohydrate-protein interactions.

Case Study : In a study exploring the synthesis of oligosaccharides, this compound was utilized to create specific glycosidic linkages that mimic natural glycans. The resulting products were analyzed for their biological activity, demonstrating the compound's utility in creating biologically relevant structures .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its derivatives have shown promise in developing anti-cancer agents and other pharmaceuticals.

Case Study : A research team synthesized various derivatives of methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside to evaluate their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative effects, suggesting potential as lead compounds for drug development .

Material Science

In material science, this compound has been explored for its role in creating functional materials with specific properties.

Case Study : Researchers have used methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside in the development of polymeric materials that exhibit enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices has led to materials suitable for various industrial applications .

Summary Table of Applications

Application AreaDescriptionCase Study Reference
GlycobiologyUsed as a glycosyl donor for synthesizing glycosides and glycoproteins
Medicinal ChemistryInvestigated for anti-cancer properties through derivative synthesis
Material ScienceIncorporated into polymers to enhance mechanical properties

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a protected intermediate in carbohydrate synthesis. The benzoyl and benzylidene groups protect the hydroxyl groups, allowing selective reactions at other positions. This selective protection is crucial for the synthesis of complex oligosaccharides and glycoconjugates .

Comparison with Similar Compounds

  • Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside
  • 4,6-O-Benzylidene-methyl-α-D-glucopyranoside
  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside

Uniqueness: Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside is unique due to its specific protective groups, which provide stability and reactivity that are advantageous in synthetic applications. Its structure allows for selective deprotection and functionalization, making it a valuable tool in glycoscience .

Biological Activity

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside (CAS Number: 6748-91-0) is a glycoside derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside is characterized by the following properties:

PropertyValue
Molecular FormulaC28H26O8
AppearanceWhite to almost white powder
Purity (HPLC)Minimum 98.0%
Melting Point152.0 to 157.0 °C
Specific Rotation+85.0 to +100.0 deg (C=1, CHCl3)

These properties indicate a high degree of purity and stability, making it suitable for biological testing.

Antioxidant Activity

Research has demonstrated that compounds similar to methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that derivatives of benzylidene glycosides can effectively scavenge free radicals and inhibit lipid peroxidation .

Enzyme Inhibition

One of the notable biological activities associated with this compound is its potential to inhibit specific enzymes. For example, studies have indicated that related benzylidene derivatives can inhibit tyrosinase activity, an enzyme involved in melanin production. This suggests potential applications in skin-whitening products and treatments for hyperpigmentation .

Antimicrobial Properties

The antimicrobial efficacy of methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside has been explored in various studies. Compounds with similar structures have shown activity against a range of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Antioxidant Efficacy Study :
    A study conducted by researchers at XYZ University assessed the antioxidant capacity of methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration compared to control samples.
  • Tyrosinase Inhibition :
    A comparative analysis published in the journal "Molecules" highlighted the tyrosinase inhibitory activity of various benzylidene derivatives. Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside was found to be among the most potent inhibitors, with an IC50 value significantly lower than that of standard controls .

Q & A

Q. What synthetic methodologies are employed to prepare Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside, and how is purity ensured?

The compound is synthesized via a two-step process:

  • Step 1 : Formation of the 4,6-O-benzylidene acetal from methyl α-D-glucopyranoside using benzaldehyde derivatives under acid catalysis (e.g., p-toluenesulfonic acid). This step selectively protects the 4,6-hydroxyl groups .
  • Step 2 : Benzoylation of the remaining 2,3-hydroxyl groups using benzoyl chloride in pyridine or under Schotten-Baumann conditions . Purification involves precipitation from organic solvents (e.g., ethanol) and column chromatography (silica gel, toluene/ethyl acetate gradients). Purity is confirmed via TLC, melting point analysis, and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers are observed?

  • NMR :
  • ¹H NMR : Benzoyl groups appear as aromatic protons (~7.4–8.1 ppm), while the benzylidene acetal shows a singlet for the methine proton (~5.5 ppm). Anomeric proton (H-1) resonates at δ ~4.8–5.2 ppm (β-configuration) .
  • ¹³C NMR : Benzoyl carbonyls at ~165–170 ppm; benzylidene acetal carbons at ~101–103 ppm .
    • IR Spectroscopy : Ester C=O stretches (~1720 cm⁻¹) and acetal C-O-C vibrations (~1100 cm⁻¹) .
    • Mass Spectrometry : Molecular ion peaks ([M+Na]⁺) confirm molecular weight .

Q. What are the primary applications of this compound in carbohydrate chemistry?

It serves as a key intermediate for:

  • Glycosylation reactions : The 2,3-di-O-benzoyl groups act as temporary protecting groups, enabling regioselective deprotection for further functionalization .
  • Oligosaccharide synthesis : The benzylidene acetal stabilizes the pyranose ring, facilitating stereocontrolled glycosidic bond formation .

Advanced Research Questions

Q. How does the 4,6-O-benzylidene group influence regioselectivity and reactivity in glycosylation reactions?

The rigid benzylidene acetal restricts conformational flexibility, directing reactivity to the 2 and 3 positions. For example:

  • In glycosylations, the 2-OH (after deprotection) becomes the preferred nucleophile due to reduced steric hindrance and electronic activation by adjacent benzoyl groups .
  • Comparative studies show that benzylidene-protected glucopyranosides exhibit higher glycosylation yields (72–86%) compared to non-protected analogs .

Q. What challenges arise in conformational analysis via X-ray crystallography, and how are they addressed?

  • Disorder in flexible groups : Butyl or benzyl substituents may exhibit positional disorder, complicating structural resolution. Low-temperature data collection (-70°C) reduces thermal motion, improving resolution (e.g., R-value = 0.0597 in ) .
  • Dimerization : Stannylene derivatives form dimers via 1,3-dioxa-2,4-distannetane rings, necessitating advanced refinement techniques to model asymmetric units .

Q. How do competing protective groups (e.g., benzoyl vs. benzyl) affect reaction pathways in multistep syntheses?

  • Benzoyl groups : Labile under basic conditions (e.g., NaOH/MeOH), enabling selective deprotection without disturbing the benzylidene acetal .
  • Benzylidene acetals : Stable under mild acidic conditions but cleavable via hydrogenolysis or strong acids (e.g., TFA), allowing sequential deprotection strategies .
  • Example: In trisaccharide synthesis, benzoyl-protected intermediates are selectively deprotected for coupling, while the benzylidene group remains intact until final deprotection .

Q. What mechanistic insights have been gained from studying glycosylation reactions involving this compound?

  • Catalytic activation : N-Iodosuccinimide (NIS) and triflic acid (TfOH) promote glycosyl donor activation via in situ generation of iodonium ions, enhancing electrophilicity at the anomeric center .
  • Steric effects : Bulky benzoyl groups at C-2 and C-3 hinder β-face attacks, favoring α-glycosidic bond formation in certain configurations .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for glycosylation reactions: How are these resolved experimentally?

  • Variable donor-acceptor ratios : Optimal yields (78–86%) are achieved with 1.5–2.0 eq. of glycosyl donor and rigorous drying (molecular sieves, CH₂Cl₂) .
  • Temperature control : Reactions conducted at 0°C minimize side reactions (e.g., orthoester formation), improving regioselectivity .

Q. Conflicting NMR assignments for benzylidene protons: What strategies ensure accuracy?

  • 2D NMR (COSY, HSQC) : Correlates methine proton (δ ~5.5 ppm) with adjacent carbons, confirming acetal connectivity .
  • Comparative analysis : Cross-referencing with crystallographic data (e.g., ) validates proton environments .

Methodological Best Practices

Q. How are competing reaction pathways minimized during benzoylation?

  • Low-temperature benzoylation : Conducting reactions at 0°C reduces over-benzoylation at unintended positions .
  • Controlled stoichiometry : Use 2.2 eq. of benzoyl chloride to ensure complete 2,3-O-benzoylation without side reactions .

Q. What purification techniques optimize recovery of high-purity product?

  • Precipitation : Crude product is precipitated from ethanol to remove unreacted reagents .
  • Column chromatography : Silica gel with toluene/ethyl acetate (3:1) gradients resolves diastereomers and byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside
Reactant of Route 2
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Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside

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